molecular formula C18H19N3O4 B2984689 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 932338-13-1

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2984689
CAS No.: 932338-13-1
M. Wt: 341.367
InChI Key: SRBNHDQDVFBEOB-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of Functional Groups: The cyano and oxo groups are introduced through nitration and oxidation reactions, respectively.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction with 3,4-dimethoxyphenylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: can be compared with other pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-11-7-12(2)21(18(23)14(11)9-19)10-17(22)20-13-5-6-15(24-3)16(8-13)25-4/h5-8H,10H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBNHDQDVFBEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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